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molecular formula C7H8N2O3 B8779329 2-(Aminomethyl)-4-nitrophenol

2-(Aminomethyl)-4-nitrophenol

Cat. No. B8779329
M. Wt: 168.15 g/mol
InChI Key: DAJRJDKWBYJJTB-UHFFFAOYSA-N
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Patent
US04797130

Procedure details

12.2 g (0.056 mole) of chloroacetamido compound of step 1 is heated in 100 ml ethanol and 30 ml concentrated hydrochloric acid for 4 hours accompanied by refluxing. After dilution with water, it is neutralized with sodium bicarbonate and the precipitate is separated by suction, accompanied by rewashing with water. The residue is purified by means of reprecipitation. 3 g of the substance is dissolved hot in 25 ml water/5 ml glacial acetic acid. After cooling, it is filtrated and the filtrate is neutralized with ammonia. The pure amimomethyl compound separates out, it is isolated by means of suction and washed with water and isopropanol.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC([NH:5][CH2:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[OH:16])=O.Cl.O.C(=O)(O)[O-].[Na+]>C(O)C>[NH2:5][CH2:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[OH:16] |f:3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClCC(=O)NCC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
CUSTOM
Type
CUSTOM
Details
the precipitate is separated by suction
CUSTOM
Type
CUSTOM
Details
The residue is purified by means of reprecipitation
DISSOLUTION
Type
DISSOLUTION
Details
3 g of the substance is dissolved hot in 25 ml water/5 ml glacial acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
it is filtrated
CUSTOM
Type
CUSTOM
Details
it is isolated by means of suction
WASH
Type
WASH
Details
washed with water and isopropanol

Outcomes

Product
Name
Type
Smiles
NCC1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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